Stereospecific Potency and Duration: (S)-Sabeluzole versus (R)-Enantiomer in Direct In Vivo Comparison
In a comprehensive in vivo pharmacological comparison, (S)-sabeluzole (R-84440) demonstrated up to 2.6-fold greater potency than the R-enantiomer (R-84439) across multiple behavioral assays, but with a shorter duration of action. The study evaluated cognitive enhancing, antihypoxic, anticonvulsant, and secondary activity across three species (mice, guinea pigs, rats) and multiple administration routes (i.p., s.c., p.o.) [1]. The observed difference was consistent across species and time intervals [1].
| Evidence Dimension | In vivo potency (fold difference) and duration of action |
|---|---|
| Target Compound Data | (S)-Sabeluzole (R-84440): up to 2.6× more potent; duration = 5 hours |
| Comparator Or Baseline | (R)-Sabeluzole (R-84439): baseline potency; duration = 7 hours |
| Quantified Difference | Potency: up to 2.6-fold higher for S-enantiomer; Duration: S-enantiomer 2 hours shorter |
| Conditions | In vivo behavioral assays in mice, guinea pigs, and rats; s.c. administration; time intervals 0.5-16 hours |
Why This Matters
S-enantiomer procurement is essential for experiments requiring defined potency and shorter temporal response windows; racemic or R-enantiomer substitution will produce different dose-response and time-course outcomes.
- [1] Werbrouck L, Megens AAHP, Stokbroekx RA, Niemegeers CJE. Comparison of the in vivo pharmacological profiles of sabeluzole and its enantiomers. Drug Dev Res. 1991;24(1):41-51. View Source
